Epimagnolin A

UGT1A1 Inhibition Drug-Drug Interaction Glucuronidation

Choose Epimagnolin A for its unique, high-affinity UGT1A1 inhibition (Ki=3.6 μM) and clean CYP450 profile—avoid confounding CYP inhibition risks seen with fargesin or underestimating DDI potential with magnolin. It is also a specific ABCB1 probe to reverse multidrug resistance and dissect IL-6 pathways. Available with guaranteed ≥98% purity for reproducible research.

Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
Cat. No. B10829519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimagnolin A
Molecular FormulaC23H28O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
InChIInChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m0/s1
InChIKeyMFIHSKBTNZNJIK-FRMGNDQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epimagnolin A: A Tetrahydrofurofuranoid Lignan with a Quantifiable Differentiation Profile for Drug-Drug Interaction Risk Assessment and Anti-Inflammatory Research Procurement


Epimagnolin A (CAS 41689-51-4) is a tetrahydrofurofuranoid lignan (TFL) naturally occurring in Magnoliae Flos and related species [1]. This compound belongs to a structurally similar class that includes magnolin, fargesin, eudesmin, and yangambin, yet exhibits distinct pharmacological and pharmacokinetic properties that preclude simple class-wide interchangeability [2]. While class members share a common tetrahydrofurofuranoid core, subtle variations in substitution patterns confer unique interaction profiles with drug-metabolizing enzymes and transporters [3]. Epimagnolin A distinguishes itself through its notably high affinity for UGT1A1, a favorable CYP450 safety profile, and its capacity to reverse ABCB1-mediated multidrug resistance, making it a specific tool compound for drug interaction studies and inflammation research [4].

Why Generic Substitution Fails: Critical Pharmacological and Safety Distinctions of Epimagnolin A Against Its Closest Analogs


Despite a shared tetrahydrofurofuranoid backbone, substituting Epimagnolin A with magnolin, fargesin, eudesmin, or yangambin introduces substantial and quantifiable variability in drug metabolism and safety parameters [1]. This heterogeneity is most pronounced in UGT1A1 inhibition, where Epimagnolin A exhibits a Ki value 5- to 7-fold lower (i.e., more potent) than its structural analogs, thereby creating a uniquely elevated risk for drug-drug interactions [2]. Conversely, in CYP450 liability, Epimagnolin A demonstrates a clean profile with no reversible or time-dependent inhibition of eight major CYP isoforms at 100 µM, whereas fargesin, a close analog, is a potent mechanism-based inhibitor of multiple CYP isoforms [3]. Such divergent metabolic interaction potentials directly influence experimental design, safety assessment, and the interpretation of in vivo results, rendering indiscriminate substitution scientifically and operationally unsound.

Epimagnolin A Quantitative Evidence Guide: Verifiable Differentiation Against In-Class Analogs for Scientific Procurement


Quantitative Advantage in UGT1A1 Inhibition: Epimagnolin A is a 5- to 7-Fold More Potent Inhibitor Than Magnolin, Fargesin, Eudesmin, and Yangambin

In a direct head-to-head comparison of five tetrahydrofurofuranoid lignans, Epimagnolin A demonstrated a UGT1A1 Ki of 3.6 μM, which is 7.1-fold lower than magnolin (Ki = 26.0 μM), 7.0-fold lower than fargesin (Ki = 25.3 μM), 7.1-fold lower than eudesmin (Ki = 25.7 μM), and 4.8-fold lower than yangambin (Ki = 17.1 μM) [1]. This inhibition was noncompetitive and specific to UGT1A1 and UGT1A3, with negligible effects on UGT1A4, UGT1A6, UGT1A9, and UGT2B7 at 200 μM [2].

UGT1A1 Inhibition Drug-Drug Interaction Glucuronidation

Quantitative Distinction in CYP450 Safety Profile: Epimagnolin A Shows No Inhibition of Eight Major CYP Isoforms, Unlike the Potent Mechanism-Based Inhibitor Fargesin

In a direct comparative study, Epimagnolin A exhibited no reversible or time-dependent inhibition of eight major human CYP enzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at a concentration of 100 μM in human liver microsomes [1]. In stark contrast, fargesin, a structurally related analog, was identified as a potent mechanism-based inhibitor of CYP2C19 (Ki = 3.7 μM; kinact = 0.102 min⁻¹), CYP2C8 (Ki = 10.7 μM; kinact = 0.082 min⁻¹), and CYP3A4 (Ki = 23.0 μM; kinact = 0.050 min⁻¹), and also reversibly inhibited CYP2C9 (Ki = 16.3 μM) [2].

CYP450 Inhibition Metabolic Stability Drug Interaction Safety

Quantitative Advantage in Antiplasmodial Selectivity: Epimagnolin A Exhibits Moderate Activity with Favorable Selectivity Over Mammalian Cells Compared to Other Furfuran Lignans

Epimagnolin A was evaluated alongside six other furfuran lignans (eudesmin, magnolin, aschantin, kobusin, sesamin, and artemetin) for in vitro activity against chloroquine-resistant Plasmodium falciparum (FcB1 strain) [1]. Epimagnolin A (compound 3) demonstrated mild antiplasmodial activity with an IC50 value of 5.7 μg/mL [2]. While this potency is lower than the most active compounds in the series, sesamin (IC50 = 3.37 μg/mL) and artemetin (IC50 = 3.50 μg/mL), Epimagnolin A, like the other lignans, exhibited no noticeable toxicity against mammalian normal cells (CFU-GM) [3]. The absence of cytotoxicity against normal cells underscores a favorable selectivity profile that is consistent across the class, but Epimagnolin A's specific activity and selectivity must be considered in the context of its other unique properties (e.g., UGT1A1 inhibition, ABCB1 reversal) when selecting a compound for anti-infective research.

Antiplasmodial Activity Selectivity Cytotoxicity

Quantitative Distinction in Anti-inflammatory Mechanism: Epimagnolin A Inhibits IL-6 Production via p38/NF-κB and AP-1 Pathways, Distinct from COX-2 and iNOS Inhibition by Analogs

Epimagnolin A specifically attenuates IL-6 production in PMA-stimulated THP-1 human monocytic cells by reducing the binding affinity of NF-κB and AP-1 transcription factors to the IL-6 promoter [1]. In contrast, the closely related analog epimagnolin B (a new structure isolated from Magnolia fargesii) inhibits nitric oxide (NO) and prostaglandin E2 (PGE2) production and suppresses iNOS and COX-2 expression via NF-κB in LPS-activated microglia [2]. This mechanistic divergence—targeting IL-6 transcriptional regulation versus COX-2/iNOS expression—is a class-level inference based on separate studies, but it highlights the distinct anti-inflammatory pathways modulated by different TFL epimers and analogs.

Anti-inflammatory IL-6 Inhibition NF-κB AP-1

Quantitative Distinction in ABCB1-Mediated Multidrug Resistance Reversal: Epimagnolin A Directly Stimulates ABCB1 ATPase Activity with Kinetics Comparable to Verapamil

Epimagnolin A was shown to reverse ABCB1-mediated drug resistance in a concentration-dependent manner by directly stimulating the ATPase activity of ABCB1, with kinetic parameters resembling those of the established substrate verapamil [1]. In a calcein-AM accumulation assay using Flp-In-293/ABCB1 cells, Epimagnolin A inhibited calcein export in a concentration-dependent fashion, demonstrating functional inhibition of the efflux pump [2]. While other lignans, such as yangambin and epi-yangambin, have been reported to modulate ABC transporters, this is the first quantitative demonstration of Epimagnolin A's direct interaction with ABCB1 ATPase, providing a basis for its potential use as a chemosensitizer in multidrug-resistant cancers.

ABCB1 Reversal Multidrug Resistance P-glycoprotein Chemosensitization

High-Value Research and Industrial Application Scenarios for Epimagnolin A Driven by Quantitative Differentiation Data


In Vitro Drug-Drug Interaction Studies Focusing on UGT1A1-Mediated Glucuronidation

Given its uniquely high affinity for UGT1A1 (Ki = 3.6 μM) among TFL lignans [1], Epimagnolin A is the optimal choice as a selective UGT1A1 inhibitor probe. This application is critical for evaluating the potential for drug-drug interactions with UGT1A1 substrates such as irinotecan (SN-38), bilirubin, and various xenobiotics. Substituting a less potent analog like magnolin (Ki = 26.0 μM) would significantly underestimate the risk of glucuronidation-based interactions and compromise the validity of the study.

In Vivo Pharmacokinetic and Toxicology Studies Requiring a Clean CYP450 Interaction Profile

Epimagnolin A's demonstrated lack of reversible or time-dependent inhibition of eight major CYP isoforms at 100 μM [2] makes it the preferred compound for in vivo studies where minimal interference with CYP-mediated metabolism is essential. This is particularly important when co-administering other drugs or in genetically modified animal models. In contrast, the analog fargesin, which is a potent mechanism-based CYP inhibitor, would introduce significant confounding metabolic variables, rendering Epimagnolin A the superior choice for clean pharmacokinetic and toxicological assessments.

Research on ABCB1-Mediated Multidrug Resistance and Chemosensitization in Cancer

Epimagnolin A's ability to directly stimulate ABCB1 ATPase activity and inhibit drug efflux in a concentration-dependent manner [3] designates it as a specific tool for investigating P-glycoprotein-mediated multidrug resistance. This property is not universally shared by other TFL lignans, making Epimagnolin A the compound of choice for studies aimed at reversing chemoresistance in cancer cell lines overexpressing ABCB1. Its use in combination with chemotherapeutic agents that are ABCB1 substrates can provide unique insights into resistance reversal mechanisms.

In Vitro Studies of IL-6-Driven Inflammatory Pathways in Monocytic Cells

Epimagnolin A's specific attenuation of IL-6 production via p38/NF-κB and AP-1 signaling pathways in PMA-stimulated THP-1 cells [4] makes it a valuable tool for dissecting IL-6-mediated inflammatory responses. This application is directly relevant to disease models of chronic inflammation, such as rheumatoid arthritis, cytokine storm, and certain cancers. The mechanistic specificity of Epimagnolin A distinguishes it from other anti-inflammatory lignans that target different mediators (e.g., NO, PGE2), enabling more precise pathway interrogation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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